Cas no 790667-91-3 (tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate)
tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Piperidinecarboxylicacid, 4-hydroxy-2-methyl-, 1,1-dimethylethyl ester, (2S,4R)-
- (2S,4R)-1-Boc-2-methyl-4-hydroxypiperidine
- tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate
- 4-hydroxy-2-methylpiperidine-1-carboxylic acid tert-butyl ester
- (trans)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate
- (2S,4R)-tert-Butyl 4-hydroxy-2-methylpiperidine-1-carboxylate
- trans-1-Boc-4-Hydroxy-2-methylpiperidine
- tert-Butyl (2S,4R)-4-hydroxy-2-methyl-piperidine-1-carboxylate
- RCXJVQLRZJXWNM-DTWKUNHWSA-N
- trans N-Boc-2-methyl-piperidin-4-ol
- SCHEMBL8934384
- 1-Piperidinecarboxylicacid,4-hydroxy-2-methyl-,1,1-dimethylethylester,(2S,4R)-(9CI)
- AKOS025290282
- 790667-91-3
- TRANS-TERT-BUTYL 4-HYDROXY-2-METHYLPIPERIDINE-1-CARBOXYLATE
- (rac)-tert-butyl (trans)-4-hydroxy-2-methylpiperidine-1-carboxylate
- 152491-46-8
- 4-hydroxy-trans-2-methyl-piperidine-1-carboxylic acid tert-butyl ester
- MFCD28155048
- (2S,4R)-1-Boc-4-Hydroxy-2-Methylpiperidine
- (2S,4R)-tert-Butyl4-hydroxy-2-methylpiperidine-1-carboxylate
- CS-0048601
- (2S,4R)-1-Boc-2-methyl-piperidine-4-ol
- trans-t-Butyl 4-hydroxy-2-methylpiperidine-1-carboxylate
- MFCD21607787
- 1-Piperidinecarboxylicacid,4-hydroxy-2-methyl-,1,1-dimethylethyl ester,(2S,4R)-
- AS-34682
- P16388
-
- MDL: MFCD21607787
- Inchi: 1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1
- InChI Key: RCXJVQLRZJXWNM-DTWKUNHWSA-N
- SMILES: O([H])[C@]1([H])C([H])([H])C([H])([H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])[C@@]([H])(C([H])([H])[H])C1([H])[H]
Computed Properties
- Exact Mass: 215.15200
- Monoisotopic Mass: 215.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8
- XLogP3: 1.4
Experimental Properties
- Density: 1.006
- Boiling Point: 281.9 °C at 760 mmHg
- Flash Point: 124.3 °C
- PSA: 49.77000
- LogP: 1.70460
tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B667938-10mg |
(2S,4R)-1-Boc-2-methyl-4-hydroxypiperidine |
790667-91-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B667938-50mg |
(2S,4R)-1-Boc-2-methyl-4-hydroxypiperidine |
790667-91-3 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | B667938-100mg |
(2S,4R)-1-Boc-2-methyl-4-hydroxypiperidine |
790667-91-3 | 100mg |
$ 230.00 | 2022-06-06 | ||
| Alichem | A129007467-250mg |
(2S,4R)-tert-Butyl 4-hydroxy-2-methylpiperidine-1-carboxylate |
790667-91-3 | 95% | 250mg |
$216.00 | 2023-09-01 | |
| Alichem | A129007467-1g |
(2S,4R)-tert-Butyl 4-hydroxy-2-methylpiperidine-1-carboxylate |
790667-91-3 | 95% | 1g |
$519.75 | 2023-09-01 | |
| Alichem | A129007467-5g |
(2S,4R)-tert-Butyl 4-hydroxy-2-methylpiperidine-1-carboxylate |
790667-91-3 | 95% | 5g |
$1669.50 | 2023-09-01 | |
| Chemenu | CM108627-500mg |
tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate |
790667-91-3 | 97% | 500mg |
$273 | 2021-08-06 | |
| Chemenu | CM108627-1g |
tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate |
790667-91-3 | 97% | 1g |
$385 | 2021-08-06 | |
| Chemenu | CM108627-5g |
tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate |
790667-91-3 | 97% | 5g |
$1155 | 2021-08-06 | |
| Chemenu | CM108627-500mg |
tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate |
790667-91-3 | 97% | 500mg |
$192 | 2023-03-07 |
tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate Suppliers
tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate
tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate: A Comprehensive Overview
The compound with CAS No. 790667-91-3, commonly referred to as tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The tert-butyl group attached to the piperidine ring contributes to its stability and solubility, while the hydroxy and methyl substituents play crucial roles in its reactivity and biological activity.
Recent studies have highlighted the importance of tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate in the synthesis of bioactive compounds. Its chiral centers at positions 2 and 4 make it a valuable intermediate in asymmetric synthesis. Researchers have explored its use in constructing complex molecules with high enantioselectivity, which is critical in the pharmaceutical industry for producing drugs with specific therapeutic effects.
The piperidine ring system is a fundamental structure in many bioactive compounds, and modifications to this ring can significantly alter its properties. In the case of tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate, the addition of a tert-butyl group enhances its lipophilicity, making it more suitable for crossing biological membranes. This characteristic is particularly advantageous in drug delivery systems where membrane permeability is a key factor.
Furthermore, the hydroxy group at position 4 introduces hydrophilic properties, creating a balance between hydrophilicity and lipophilicity. This balance is essential for designing drugs that can interact effectively with biological targets while maintaining systemic availability. The methyl group at position 2 adds steric bulk, which can influence both the physical properties of the compound and its interactions with biomolecules.
Recent advancements in computational chemistry have allowed researchers to model the behavior of tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate in various biological environments. These studies have provided insights into its potential as a lead compound for developing new therapeutic agents. For instance, molecular docking studies have revealed that this compound could bind effectively to certain protein targets associated with neurological disorders.
In terms of synthesis, tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate can be prepared through a variety of methods, including ring-closing reactions and stereo-selective reductions. The choice of synthetic pathway depends on the desired stereochemistry and scalability requirements. Recent research has focused on optimizing these methods to improve yield and reduce costs, making this compound more accessible for large-scale applications.
The stereochemistry of this compound is particularly important due to its potential enantioselective effects. The (2S,4R) configuration has been shown to exhibit distinct pharmacokinetic profiles compared to other stereoisomers. This highlights the importance of controlling stereochemistry during synthesis to ensure the desired biological activity is achieved.
Moreover, the carboxylic acid derivative nature of this compound makes it amenable to further functionalization. Researchers have explored its use as a building block for constructing more complex molecules with enhanced bioactivity. For example, esterification or amidation reactions can be employed to modify its functional groups and tailor its properties for specific applications.
In conclusion, tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate is a versatile compound with significant potential in drug discovery and development. Its unique structural features and stereochemical properties make it an invaluable tool for researchers working on complex molecular architectures. As new synthetic methods and computational tools continue to emerge, this compound will likely play an even more prominent role in advancing medical science.
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